molecular formula C16H13FN2O4S2 B2810652 methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 941962-43-2

methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2810652
CAS No.: 941962-43-2
M. Wt: 380.41
InChI Key: WINGFRHYHIEHJS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a fluorine atom at position 4, a sulfamoyl group linked to a pyridin-3-ylmethyl moiety at position 3, and a methyl ester at position 2. Its structural complexity necessitates advanced crystallographic techniques, such as those enabled by the SHELX software suite, for precise determination of molecular geometry and intermolecular interactions .

Properties

IUPAC Name

methyl 4-fluoro-3-(pyridin-3-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S2/c1-23-16(20)14-15(13-11(17)5-2-6-12(13)24-14)25(21,22)19-9-10-4-3-7-18-8-10/h2-8,19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINGFRHYHIEHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Crystallographic Comparisons

The compound’s crystallographic parameters (e.g., bond lengths, angles, and torsion angles) are critical for comparing it with analogs. For example:

  • Benzothiophene Derivatives: Substitution patterns on the benzothiophene core influence planarity and conjugation. Such differences can be quantified using SHELXL-refined structures .
  • Sulfamoyl-Containing Compounds : The pyridin-3-ylmethyl group attached to the sulfamoyl moiety introduces steric and electronic effects distinct from simpler alkyl or aryl substitutions. For instance, analogs with methyl-sulfamoyl groups exhibit reduced π-π stacking interactions in crystal lattices compared to the pyridinyl variant .

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The pyridinyl group may improve aqueous solubility relative to purely hydrophobic analogs (e.g., benzyl-sulfamoyl derivatives).
  • Target Binding: Sulfamoyl groups are known to interact with enzymes such as carbonic anhydrases. The fluorine atom could modulate binding affinity compared to non-halogenated counterparts.

Data Table: Key Comparisons with Analogous Compounds

Property/Feature Methyl 4-Fluoro-3-{[(Pyridin-3-yl)Methyl]Sulfamoyl}-1-Benzothiophene-2-Carboxylate Methyl 3-Sulfamoyl-1-Benzothiophene-2-Carboxylate Benzyl-Sulfamoyl Analog
Core Structure Fluorinated benzothiophene Non-fluorinated benzothiophene Benzothiophene with benzyl group
Sulfamoyl Substituent Pyridin-3-ylmethyl Methyl Benzyl
Crystallographic Refinement SHELXL (high precision) SHELXL or similar SHELXL
Predicted Solubility Moderate (due to pyridinyl group) Low Very low
Synthetic Complexity High Moderate Moderate

Biological Activity

Methyl 4-fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiophene core, which is associated with various pharmacological properties, and incorporates a pyridine moiety and a sulfonamide group that enhance its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FN2O4S2C_{16}H_{13}FN_2O_4S_2, with a molecular weight of approximately 380.4 g/mol. Key properties include:

PropertyValue
Molecular FormulaC₁₆H₁₃FN₂O₄S₂
Molecular Weight380.4 g/mol
SolubilitySoluble in organic solvents (e.g., ethanol, dichloromethane)
StabilityStable under standard laboratory conditions

The biological activity of this compound is thought to stem from its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in various disease pathways, particularly those related to inflammation and cancer. Similar compounds have shown activity against kinases and proteases, suggesting that this compound might exert its effects through modulation of signaling pathways.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group is particularly noted for its role in enhancing the anticancer efficacy of these compounds.

2. Anti-inflammatory Properties

Sulfonamides are well-known for their anti-inflammatory effects. The incorporation of the pyridine ring may enhance these properties by improving the compound's interaction with inflammatory mediators.

3. Antimicrobial Activity

The presence of the sulfonamide moiety suggests potential antimicrobial activity. Compounds in this class have been reported to demonstrate significant antibacterial effects, making them candidates for further investigation in the development of new antibiotics.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of this compound, revealing that it significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests that it may serve as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures during sulfamoylation reduce decomposition.
  • Catalyst Screening : Use Pd catalysts for coupling steps (if required) to enhance regioselectivity.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane for intermediates, and recrystallization for final product purity (>95%) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify the presence of the pyridinylmethyl group (δ ~8.5 ppm for pyridine protons) and benzothiophene aromatic signals.
    • ¹⁹F NMR : Confirm the 4-fluoro substituent (δ ~-110 ppm) .
  • Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (e.g., m/z ~393.45 for C₁₈H₁₆FN₂O₄S₂) .
  • IR Spectroscopy : Identify sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functional groups .

Advanced: How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:
Experimental Design :

pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.

Thermal Stability : Heat the compound in DMSO or aqueous solutions (40–80°C) and monitor degradation via HPLC.

Analytical Endpoints :

  • HPLC/UV : Quantify remaining intact compound using a C18 column (λ = 254 nm).
  • LC-MS : Identify degradation products and propose degradation pathways .

Data Interpretation : Compare half-life (t₁/₂) across conditions. A pH-dependent hydrolysis of the ester group is expected, with higher stability in neutral buffers .

Advanced: What strategies resolve conflicting spectral data during characterization of benzothiophene derivatives?

Answer:
Stepwise Approach :

Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for pyridine and benzothiophene protons .

Isotopic Labeling : Synthesize deuterated analogs to confirm assignments (e.g., CD₃OD for ester methyl groups).

Crystallography : If single crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation .

Example : Conflicting ¹³C NMR signals for the sulfamoyl group may arise from rotameric forms; variable-temperature NMR can mitigate this .

Basic: What are hypothesized biological targets for this compound, and how are in vitro assays designed?

Answer:
Hypothesized Targets :

  • Kinase Inhibitors : The sulfamoyl group may interact with ATP-binding pockets (e.g., tyrosine kinases).
  • GPCR Antagonists : Pyridine and benzothiophene motifs are common in G protein-coupled receptor ligands .

Q. Assay Design :

  • Enzyme Inhibition : Use fluorescent ATP analogs in kinase assays (e.g., ADP-Glo™).
  • Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
  • Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for purified targets .

Advanced: How can computational methods predict and validate the compound’s interaction with target enzymes?

Answer:
Computational Workflow :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase domains). Focus on hydrogen bonds between the sulfamoyl group and conserved residues .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

Free-Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG).

Q. Experimental Validation :

  • Mutagenesis : Engineer enzyme mutants (e.g., Ala substitutions at predicted interaction sites) and measure activity loss.
  • ITC : Validate binding thermodynamics (ΔH, ΔS) .

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